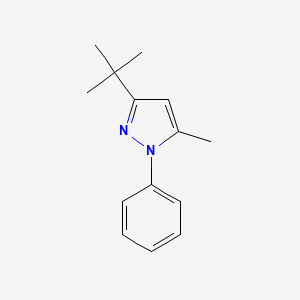
3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The tert-butyl and phenyl groups attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. One common method is the reaction of 1-phenyl-3-methyl-2-butanone with tert-butylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles, aminopyrazoles, or thiopyrazoles.
Applications De Recherche Scientifique
3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, cell signaling pathways, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tert-butyl)-1-phenyl-1H-pyrazole: Lacks the methyl group at position 5.
5-Methyl-1-phenyl-1H-pyrazole: Lacks the tert-butyl group at position 3.
1-Phenyl-1H-pyrazole: Lacks both the tert-butyl and methyl groups.
Uniqueness
3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
828283-34-7 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
3-tert-butyl-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C14H18N2/c1-11-10-13(14(2,3)4)15-16(11)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clé InChI |
WUMXEAYUVOFMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


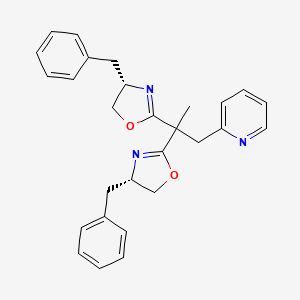
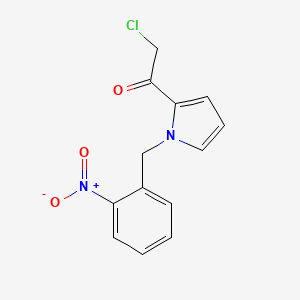
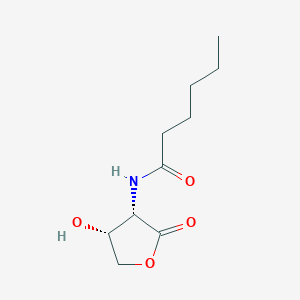
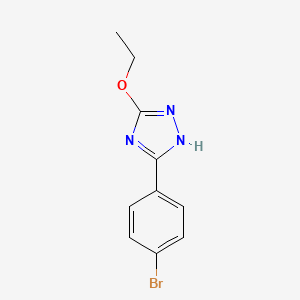
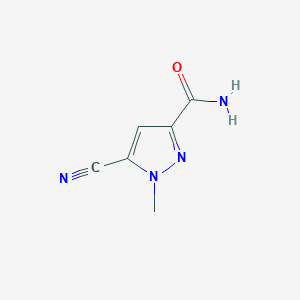

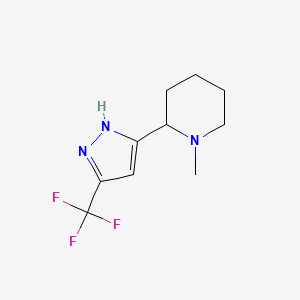

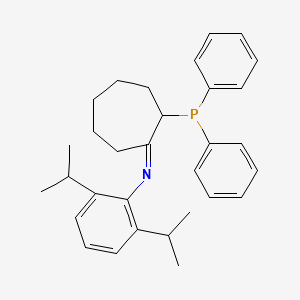

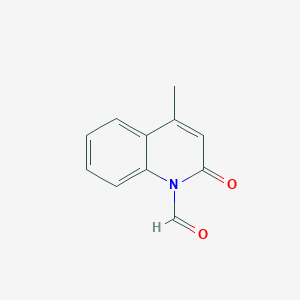
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
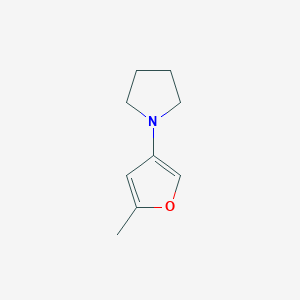
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
